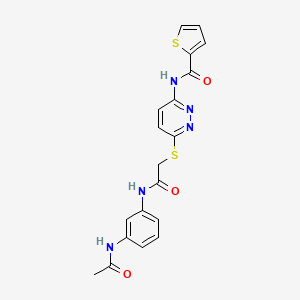

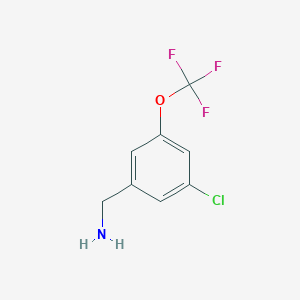

![molecular formula C18H20F2N4OS B2641579 5-((3,4-二氟苯基)(3-甲基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 869342-87-0](/img/structure/B2641579.png)

5-((3,4-二氟苯基)(3-甲基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a fluconazole analogue containing a 1,2,3-triazole fragment . Fluconazole analogues are designed and synthesized based on the active site of the cytochrome P450 14α-demethylase (CYP51) . They have shown higher activities against nearly all the fungi tested .

Synthesis Analysis

The synthesis of this compound is based on the active site of the cytochrome P450 14α-demethylase (CYP51) . The structures of these compounds were characterized by 1H NMR, 13C NMR, and LC–MS .Molecular Structure Analysis

Triazole compounds, like this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the active site of the cytochrome P450 14α-demethylase (CYP51) . This suggests that the compound might interact with this enzyme during its chemical reactions.科学研究应用

合成和抗菌活性

一些新型1,2,4-三唑衍生物已被合成,显示出对各种微生物的良好或中等抗菌活性。这些衍生物是由各种酯乙氧羰基腙与伯胺反应产生的,包括使用吗啉或甲基哌嗪作为胺组分通过曼尼希碱衍生物合成的化合物。这表明1,2,4-三唑衍生物在开发新的抗菌剂方面具有潜在应用 (Bektaş 等人,2007).

具有独特机制的抗癌剂

一系列三唑并嘧啶已被描述为抗癌剂。这些化合物通过在体外促进微管蛋白聚合而不与紫杉醇竞争性结合,抑制长春花生物碱与微管蛋白的结合。这种机制是独特的,并将这些化合物呈现为能够克服归因于几种多药耐药转运蛋白的耐药性的潜在治疗剂。选定的化合物显示出抑制几种裸鼠异种移植模型中肿瘤生长的能力,突出了它们作为有效抗癌药物的潜力 (Zhang 等人,2007).

抗菌剂的简便合成和表征

研究报告了一种用于新型系列3-(5-(苯并呋喃-2-基)-1-苯基-1H-吡唑-3-基)-N-芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-胺衍生物的简单、高效的合成技术。与标准药物氯霉素相比,这些化合物表现出有希望的抗菌活性。这项研究表明[1,2,4]三唑衍生物在开发新的抗菌剂中的作用,并表明在这一领域进一步探索的潜力 (Idrees 等人,2019).

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the available resources, triazole compounds generally act through inhibiting lanosterol 14α-demethylase (CYP51) in the process of biosynthesis of ergosterol . This mechanism involves the heterocyclic nitrogen atom (N-4 of triazole) binding to the heme iron atom .

未来方向

The future directions for this compound could involve further exploration of its antifungal activities, given its higher activities against nearly all the fungi tested . Additionally, the development of new, safe, and efficient antifungal azoles with potent antifungal activities is an emergent demand , suggesting potential future research directions for this compound.

属性

IUPAC Name |

5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDUHAKVSKNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)

![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)